
2-(3-Bromo-4-cyanophenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-cyanophenoxy)acetic acid is an organic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.06 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a phenoxyacetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been used in various chemical reactions, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
The bromo group is a good leaving group, which could facilitate nucleophilic substitution reactions. The cyano group, being a polar group, could engage in various interactions with biological targets .
Biochemical Pathways
Compounds with similar structures have been involved in various chemical reactions, suggesting that this compound may affect a range of biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-cyanophenoxy)acetic acid typically involves the reaction of 3-bromo-4-cyanophenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-(3-Bromo-4-cyanophenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction Reactions: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenoxyacetic acids with different functional groups.
Oxidation Reactions: Products include carboxylic acids or amides.
Reduction Reactions: Products include primary amines.
科学研究应用
2-(3-Bromo-4-cyanophenoxy)acetic acid is utilized in various scientific research applications, including:
相似化合物的比较
2-(4-Bromo-3-cyanophenoxy)acetic acid: Similar structure but with different positional isomerism.
2-(3-Bromo-4-methoxyphenoxy)acetic acid: Similar structure with a methoxy group instead of a cyano group.
2-(3-Bromo-4-nitrophenoxy)acetic acid: Similar structure with a nitro group instead of a cyano group.
Uniqueness: 2-(3-Bromo-4-cyanophenoxy)acetic acid is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of new synthetic methodologies and the study of enzyme inhibition .
属性
IUPAC Name |
2-(3-bromo-4-cyanophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACUVBBPVMJMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)
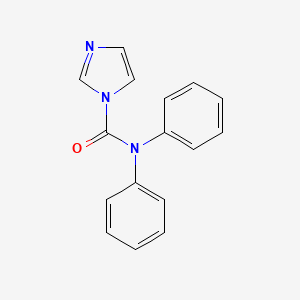
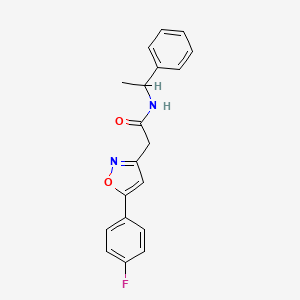
![N-(2-ethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2766475.png)

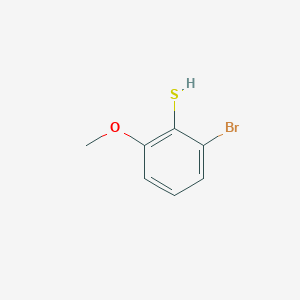
![3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide](/img/structure/B2766480.png)
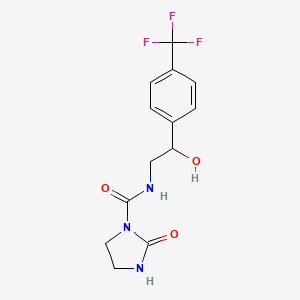
![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)
![5-[(1-Phenylmethoxycarbonylpiperidin-2-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2766483.png)
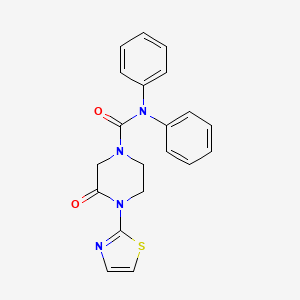

![N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)
![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)
